

LL-K12-18: A Dual-Site Molecular Glue for Targeted Protein Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LL-K12-18

Cat. No.: B15543090

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A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

LL-K12-18 is a novel, potent, dual-site molecular glue that represents a significant advancement in the field of targeted protein degradation. It functions by enhancing the protein-protein interaction (PPI) between Cyclin-Dependent Kinase 12 (CDK12) and DDB1 (DNA Damage-Binding Protein 1), a component of the CUL4-DDB1 ubiquitin ligase complex. This stabilized interaction leads to the selective ubiquitination and subsequent proteasomal degradation of Cyclin K, a critical partner of CDK12. The degradation of Cyclin K effectively inhibits CDK12's transcriptional regulatory function, resulting in potent anti-proliferative effects in tumor cells. This document provides an in-depth technical overview of **LL-K12-18**, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

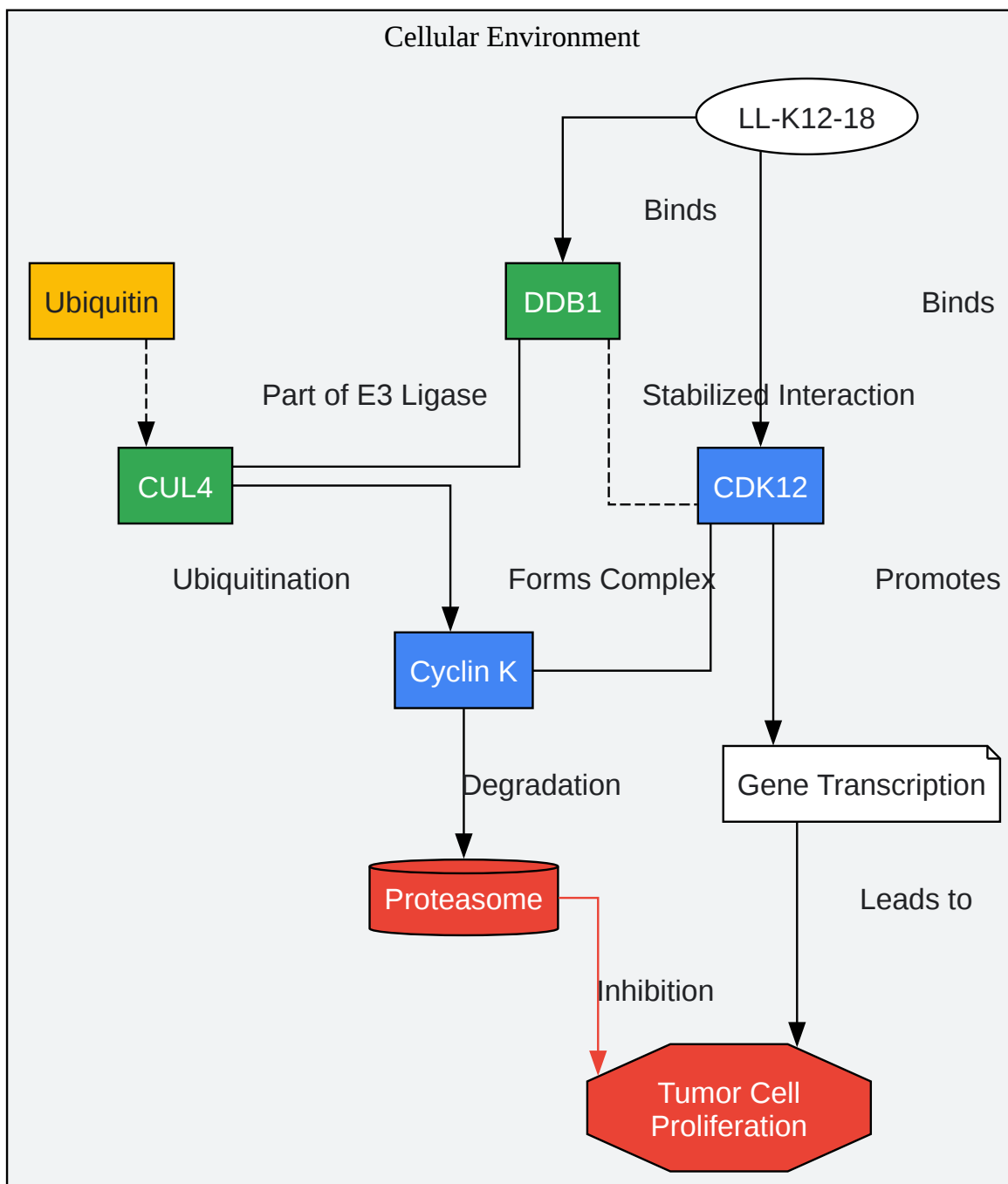
Introduction

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact or interact weakly. This induced proximity can trigger a variety of cellular events, with targeted protein degradation being a particularly powerful therapeutic modality. **LL-K12-18** has emerged from a rational design strategy to improve upon existing molecular glues by engaging two distinct sites on the protein-protein interface, thereby significantly enhancing the stability of the ternary complex and the efficiency of target degradation.

Mechanism of Action: The Dual-Site Engagement

LL-K12-18 acts as a molecular bridge between CDK12 and DDB1. Unlike its precursor, SR-4835, which occupies a single pocket at the PPI interface, **LL-K12-18** possesses an additional moiety that extends into a previously unoccupied region, creating a more extensive and stable interaction surface. This "dual-site" binding leads to a more robust and durable CDK12-DDB1 complex, which in turn promotes the efficient recruitment of the ubiquitin ligase machinery and subsequent degradation of Cyclin K.

The signaling pathway initiated by **LL-K12-18** is depicted below:



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Caption: **LL-K12-18** enhances the CDK12-DDB1 interaction, leading to Cyclin K degradation and inhibition of tumor cell proliferation.

Quantitative Data

The efficacy of **LL-K12-18** has been quantified through various in vitro assays. The data highlights its significant potency in promoting Cyclin K degradation and its potent anti-proliferative effects in cancer cell lines.

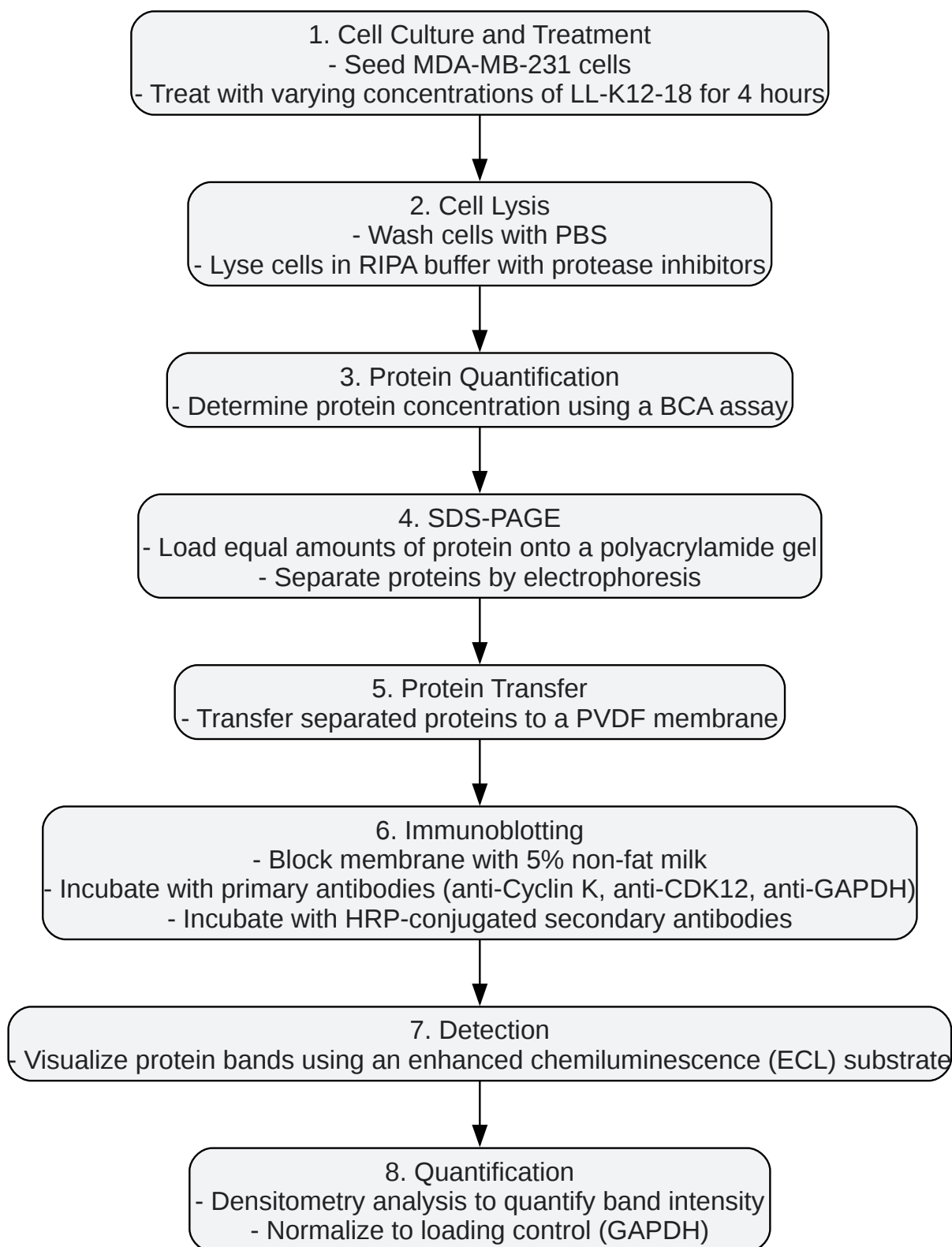
Parameter	Value	Cell Line	Description	Reference
EC50 (Cyclin K Degradation)	0.37 nM	-	The half-maximal effective concentration for the degradation of Cyclin K.	[1]
DC50 (Cyclin K Degradation)	0.38 nM	MDA-MB-231	The half-maximal degradation concentration of Cyclin K after a 4-hour treatment.	[2]
Anti-Proliferative Potency Improvement vs. SR-4835	88-fold	MDA-MB-231	The fold-increase in potency for inhibiting cell proliferation compared to its precursor compound.	[2] [3] [4]
Anti-Proliferative Potency Improvement vs. SR-4835	307-fold	MDA-MB-468	The fold-increase in potency for inhibiting cell proliferation compared to its precursor compound.	[2] [3] [4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **LL-K12-18**.

Western Blot for Cyclin K Degradation

This protocol is used to determine the degradation of Cyclin K in response to **LL-K12-18** treatment.

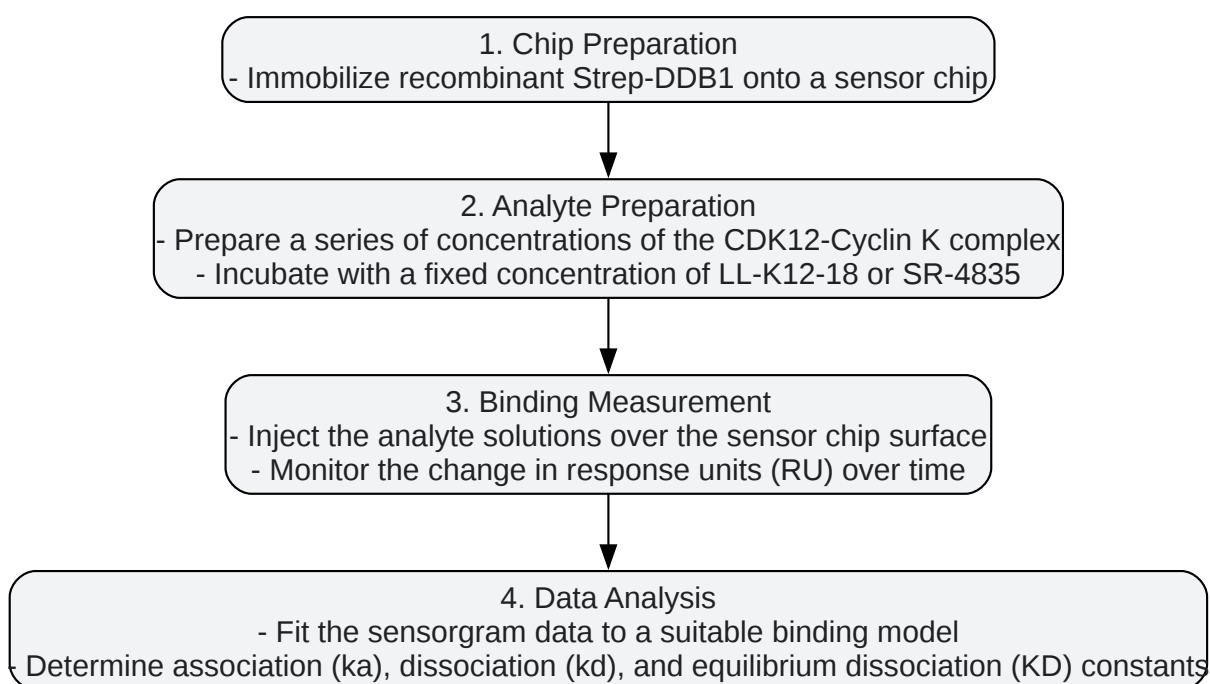


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Caption: Workflow for Western blot analysis of **LL-K12-18**-mediated Cyclin K degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is employed to measure the binding affinity and kinetics of the CDK12-DDB1 interaction in the presence of **LL-K12-18**.

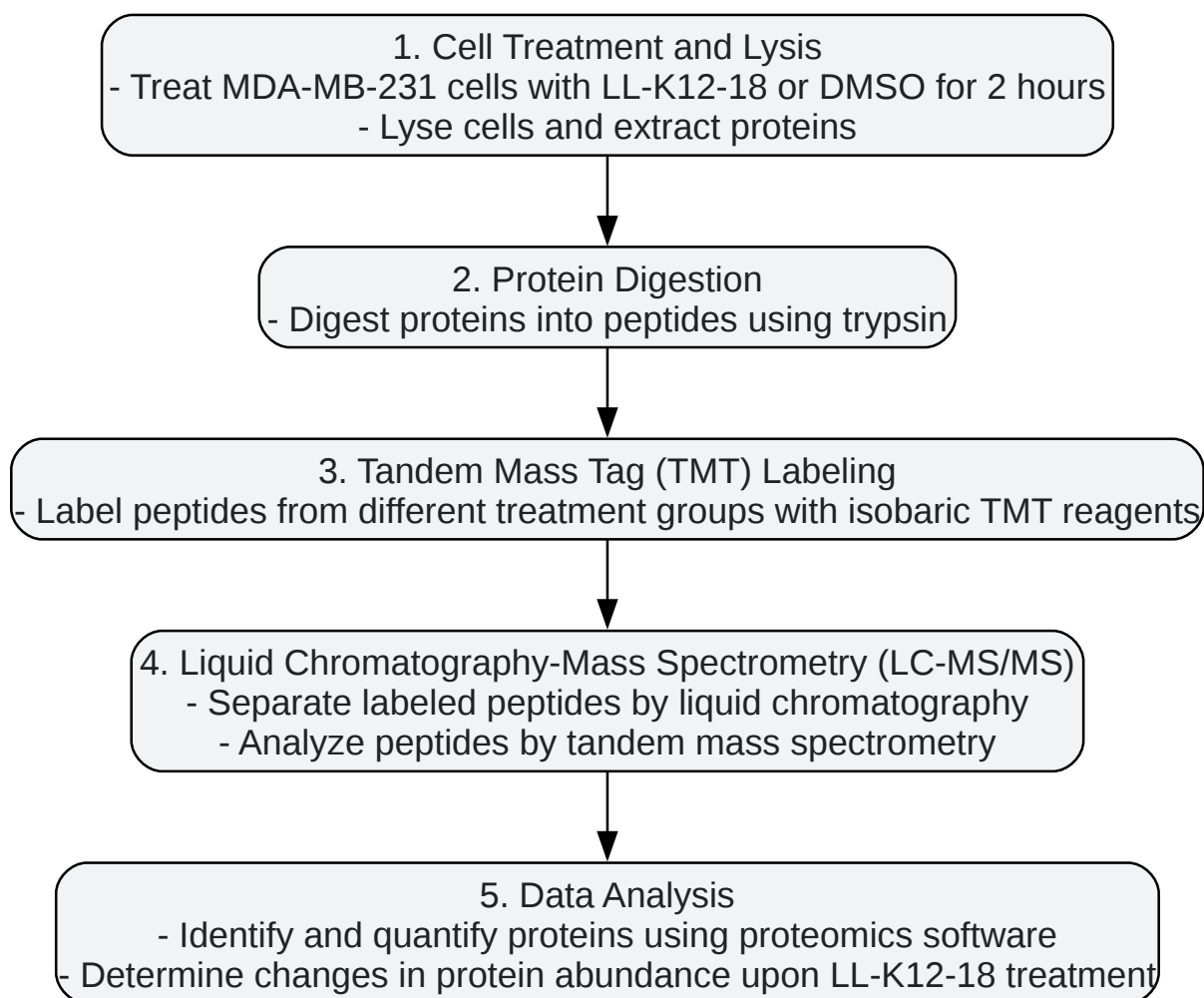


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Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Quantitative Proteomics for Selectivity Profiling

This method is used to assess the selectivity of **LL-K12-18** in degrading proteins across the proteome.



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- To cite this document: BenchChem. [LL-K12-18: A Dual-Site Molecular Glue for Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543090#ll-k12-18-as-a-dual-site-molecular-glue]

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